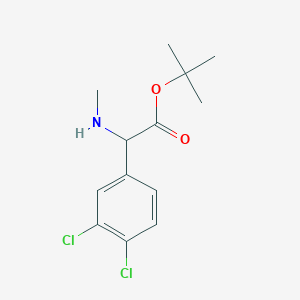
N-(3-cyanophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-cyanophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide, also known as CT-322, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. It is a member of the sulfonamide family of compounds and has been shown to inhibit the growth of tumor cells by targeting the vascular endothelial growth factor (VEGF) pathway. In
Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has explored the synthesis of derivatives similar to N-(3-cyanophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide, highlighting their potential in antimicrobial activities. For instance, the synthesis of biologically active derivatives showing significant activities against bacterial and fungal strains suggests the utility of such compounds in developing new antimicrobial agents (Babu, Pitchumani, & Ramesh, 2012).
Heterocyclic Synthesis for Drug Development
Another study describes the preparation of 3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide derivatives and their potential as antibiotics against Gram-positive and Gram-negative bacteria, indicating the compound's relevance in synthesizing new antibiotic and antibacterial drugs (Ahmed, 2007).
Electrophilic Amination and Organocatalysis
Research into the electrophilic amination of carbanions by N-carboxamido oxaziridines, including derivatives with similar structural features, showcases the compound's potential application in synthesizing amino-acid derivatives and exploring novel organocatalytic reactions (Armstrong, Atkin, & Swallow, 2000).
Carbonic Anhydrase Inhibition
Studies on aromatic sulfonamide inhibitors of carbonic anhydrase enzymes reveal the potential therapeutic applications of sulfonamide-containing thiophene derivatives in treating conditions like glaucoma, epilepsy, and altitude sickness, by selectively inhibiting carbonic anhydrase isoenzymes (Supuran, Maresca, Gregáň, & Remko, 2013).
Antimicrobial and Enzyme Inhibition Activity
The synthesis of new heterocyclic compounds incorporating sulfamoyl moiety, demonstrating antimicrobial activities, and enzyme inhibition potential, further underscores the importance of such compounds in pharmaceutical research (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
properties
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-(3-cyanophenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S2/c1-22(27(24,25)16-8-3-2-4-9-16)17-10-11-26-18(17)19(23)21-15-7-5-6-14(12-15)13-20/h2-12H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOIASCBXMAZNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NC2=CC=CC(=C2)C#N)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B2650737.png)

![1-(3-chlorophenyl)-8-fluoro-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2650740.png)
![(1R,5S)-N-(benzo[d][1,3]dioxol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2650741.png)
![2-[3-(Trifluoromethyl)benzamido]phenylboronic Acid](/img/structure/B2650742.png)
![Ethyl [(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetate](/img/structure/B2650745.png)
![7-chloro-N-cyclopropyl-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2650746.png)
![N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2-methylbenzenesulfonamide](/img/structure/B2650747.png)
![2-[(3,4-Dichlorobenzoyl)amino]-3-phenylpropyl 3-chlorobenzenecarboxylate](/img/structure/B2650750.png)


